Cas no 938181-32-9 (ethyl 5-oxooxepane-4-carboxylate)

ethyl 5-oxooxepane-4-carboxylate structure
938181-32-9 structure
Nom du produit:ethyl 5-oxooxepane-4-carboxylate
Numéro CAS:938181-32-9
Le MF:C9H14O4
Mégawatts:186.205063343048
MDL:MFCD22544171
CID:2116316
PubChem ID:68930012

ethyl 5-oxooxepane-4-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • ethyl 5-oxooxepane-4-carboxylate
    • Ethyl 5-oxo-oxepane-4-carboxylate
    • 5-Oxooxepane-4-carboxylic acid ethyl ester
    • AB77314
    • ETHYL5-OXOOXEPANE-4-CARBOXYLATE
    • AKOS027338492
    • AS-61014
    • Ethyl 5-oxo-4-oxepanecarboxylate
    • EN300-256692
    • MFCD22544171
    • CS-0047300
    • W11163
    • SY126056
    • DA-33740
    • 938181-32-9
    • SCHEMBL4143964
    • FTRZAHWLSIAJSW-UHFFFAOYSA-N
    • MDL: MFCD22544171
    • Piscine à noyau: 1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3
    • La clé Inchi: FTRZAHWLSIAJSW-UHFFFAOYSA-N
    • Sourire: O=C(C1CCOCCC1=O)OCC

Propriétés calculées

  • Qualité précise: 186.08920892g/mol
  • Masse isotopique unique: 186.08920892g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 13
  • Nombre de liaisons rotatives: 3
  • Complexité: 200
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.4
  • Surface topologique des pôles: 52.6Ų

Propriétés expérimentales

  • Dense: 1.122±0.06 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 280.7±40.0 ºC (760 Torr),
  • Point d'éclair: 120.8±27.4 ºC,
  • Solubilité: Degré de dissolution (37 g / l) (25 ºC),

ethyl 5-oxooxepane-4-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
D769054-1g
Ethyl 5-oxooxepane-4-carboxylate
938181-32-9 95%
1g
$450 2024-06-07
abcr
AB462265-250mg
Ethyl 5-oxooxepane-4-carboxylate; .
938181-32-9
250mg
€371.70 2024-04-16
Enamine
EN300-256692-1.0g
ethyl 5-oxooxepane-4-carboxylate
938181-32-9 95%
1.0g
$450.0 2024-06-19
Enamine
EN300-256692-10.0g
ethyl 5-oxooxepane-4-carboxylate
938181-32-9 95%
10.0g
$2676.0 2024-06-19
abcr
AB462265-250 mg
Ethyl 5-oxooxepane-4-carboxylate
938181-32-9
250MG
€493.40 2022-06-02
1PlusChem
1P003AQU-5g
Ethyl 5-oxooxepane-4-carboxylate
938181-32-9 95%
5g
$1355.00 2024-04-19
1PlusChem
1P003AQU-250mg
Ethyl 5-oxooxepane-4-carboxylate
938181-32-9 95%
250mg
$349.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117940-100mg
Ethyl 5-oxooxepane-4-carboxylate
938181-32-9 97%
100mg
¥844.00 2024-04-24
Crysdot LLC
CD11008664-10g
Ethyl 5-oxooxepane-4-carboxylate
938181-32-9 97%
10g
$3000 2024-07-19
1PlusChem
1P003AQU-100mg
ETHYL 5-OXOOXEPANE-4-CARBOXYLATE
938181-32-9 98%
100mg
$105.00 2025-03-21

ethyl 5-oxooxepane-4-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
Référence
Iridium-Catalyzed Enantioselective Hydrogenation of Unsaturated Heterocyclic Acids
Song, Song; Zhu, Shou-Fei; Pu, Liu-Yang; Zhou, Qi-Lin, Angewandte Chemie, 2013, 52(23), 6072-6075

Méthode de production 2

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Tetrahydrofuran ;  15 min, -30 °C; 1 h, -30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  -30 °C
Référence
Aminoheteroaryl compounds as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  rt → -30 °C; -30 °C
1.2 Solvents: Diethyl ether ;  15 min, -30 °C; 3 h, -30 °C; -30 °C → -15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Référence
Pyrimidinone derivatives as calcilytic compounds and their preparation, pharmaceutical compositions and use as calcium receptor inhibitors for treatment of bone and mineral diseases
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  5.5 h, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
Preparation of oxepinopyrazole derivatives as inhibitors of PI3-kinase activity
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ;  25 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
Référence
Preparation of tricyclic compounds as kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
Heterocylcoalkenyl derivatives useful as agonists of the GPR120 and/or GPR40 receptors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Boron trifluoride etherate Solvents: Diethyl ether ,  Dichloromethane ;  30 min, -30 °C; 1 h, -30 °C; -30 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
Référence
Ring-Expansion Approach to Medium-Sized Lactams and Analysis of Their Medicinal Lead-Like Properties
Baud, Laetitia G.; Manning, Morgan A.; Arkless, Helen L.; Stephens, Thomas C.; Unsworth, William P., Chemistry - A European Journal, 2017, 23(9), 2225-2230

ethyl 5-oxooxepane-4-carboxylate Raw materials

ethyl 5-oxooxepane-4-carboxylate Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938181-32-9)ethyl 5-oxooxepane-4-carboxylate
A1193674
Pureté:99%/99%/99%
Quantité:250mg/1g/5g
Prix ($):196.0/401.0/1426.0